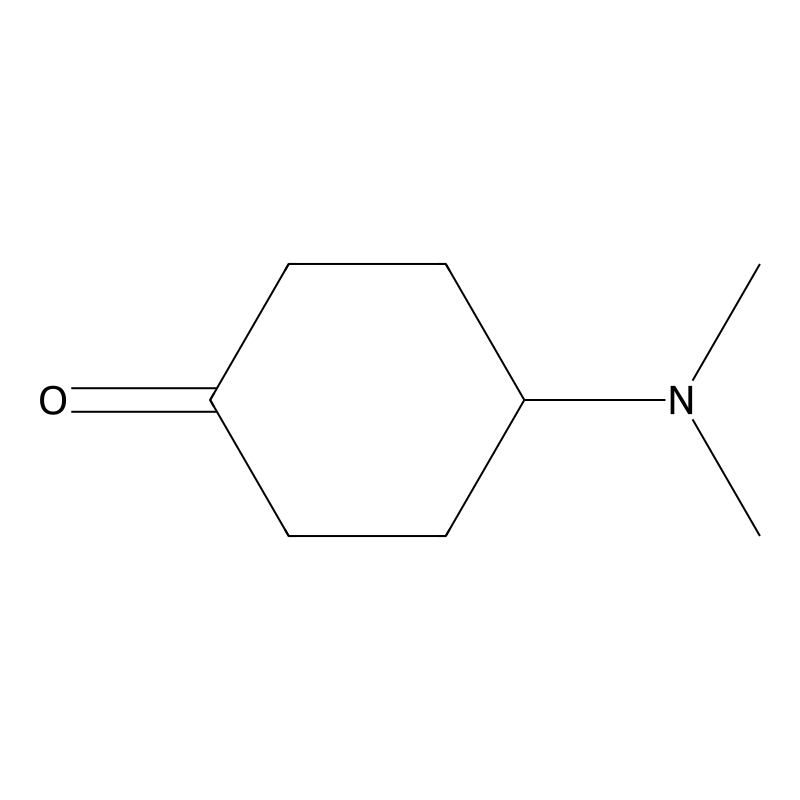4-(Dimethylamino)cyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Structural Similarities to Arylcyclohexylamine Derivatives
4-(Dimethylamino)cyclohexanone shares a similar core structure with 4-Dimethylamino-4-(p-tolyl)cyclohexanone, also known as dimetamine. Dimetamine is a narcotic analgesic that has been studied for its pain-relieving properties. Research suggests it has similar potency to morphine, though its development was not pursued due to concerns about its addictive potential .
4-(Dimethylamino)cyclohexanone, with the chemical formula C₈H₁₅NO, is a cyclic ketone featuring a dimethylamino group at the fourth position of the cyclohexanone ring. This compound is characterized by its unique structural properties, which include a six-membered carbon ring and an amine functional group. The presence of the dimethylamino group significantly influences its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis .
There is no documented research on the mechanism of action of 4-DMC itself. Its potential significance lies in its role as a precursor for other bioactive molecules.
4-(Dimethylamino)cyclohexanone can undergo several notable reactions:
- Formation of Imine: It reacts with aldehydes or ketones to form imines in the presence of an acid catalyst, which is a common reaction for compounds containing amine groups .
- Reduction Reactions: The ketone functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .
- Nucleophilic Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it acts as a nucleophile towards electrophilic centers.
4-(Dimethylamino)cyclohexanone has been studied for its biological activities, particularly in pharmacology. It exhibits properties that may be relevant for:
- Analgesic Effects: Similar compounds have been investigated for pain relief properties, suggesting potential therapeutic uses in pain management .
- Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties, making them candidates for further research in antibiotic development .
Several methods exist for synthesizing 4-(Dimethylamino)cyclohexanone:
- Reaction of Cyclohexanone with Dimethylamine: This method involves the reaction of cyclohexanone with dimethylamine in the presence of an acid catalyst, leading to the formation of 4-(dimethylamino)cyclohexanone through an enamine intermediate .
- Reduction of 4-(Dimethylamino)cyclohexanone Derivatives: Starting from substituted cyclohexanones, various reduction techniques can yield 4-(dimethylamino)cyclohexanone .
- Grignard Reaction: A more complex synthesis may involve Grignard reagents reacting with suitable precursors to introduce the dimethylamino group into the cyclohexanone structure .
The applications of 4-(Dimethylamino)cyclohexanone extend across several domains:
- Pharmaceuticals: Its derivatives are explored as potential analgesics and antidepressants due to their structural similarity to known therapeutic agents .
- Chemical Intermediates: It serves as an intermediate in the synthesis of various organic compounds, particularly those involving amine functionalities.
- Fluorescent Probes: Recent studies have explored its use in developing fluorescent probes for detecting metal ions, showcasing its versatility in chemical sensing applications .
Interaction studies involving 4-(Dimethylamino)cyclohexanone focus on its binding properties with biological targets. Research indicates potential interactions with neurotransmitter receptors, which could explain some of its observed biological activities. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its derivatives.
Several compounds share structural similarities with 4-(Dimethylamino)cyclohexanone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Dimethylaminocyclopentanone | Five-membered ring with dimethylamino group | Smaller ring size affects reactivity |
| 2-Dimethylaminocyclohexanone | Dimethylamino at second position | Different position alters properties |
| 4-(Diethylamino)cyclohexanone | Diethyl instead of dimethyl | Variation in alkyl chain influences solubility |
| Cyclohexanone | No amino group | Lacks biological activity compared to amino derivatives |
The uniqueness of 4-(Dimethylamino)cyclohexanone lies in its specific positioning of the dimethylamino group, which enhances its reactivity and potential biological effects compared to similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








